1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
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Overview
Description
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is an organic compound that features a cyclohexyl group, a dimethylamino group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl isocyanate with 1-methyl-1H-pyrrole-2-carboxaldehyde to form an intermediate.
Addition of Dimethylamine: The intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active compound.
Biological Studies: Used in studies to understand its interaction with biological targets.
Materials Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)urea: Lacks the methyl group on the pyrrole ring.
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-2-yl)ethyl)urea: Contains an indole ring instead of a pyrrole ring.
Uniqueness
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is unique due to the presence of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-19(2)15(14-10-7-11-20(14)3)12-17-16(21)18-13-8-5-4-6-9-13/h7,10-11,13,15H,4-6,8-9,12H2,1-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYZJPLXYCRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2CCCCC2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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